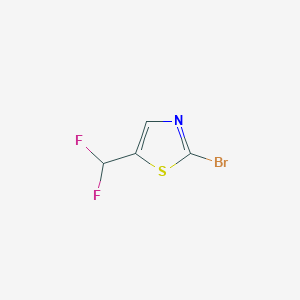

2-Bromo-5-(difluoromethyl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIGAEFJUWTZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785449-20-8 | |

| Record name | 2-bromo-5-(difluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Difluoromethyl 1,3 Thiazole and Analogous Systems

De Novo Synthesis Strategies for Bromodifluoromethylated Thiazoles

The formation of the thiazole (B1198619) ring from acyclic precursors offers a direct and versatile approach to introduce the required bromo and difluoromethyl functionalities. These strategies often rely on well-established cyclocondensation reactions or modern multicomponent protocols.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including thiazoles. The Hantzsch thiazole synthesis and its variations are prominent examples, typically involving the reaction of a thioamide with an α-haloketone.

A notable synthon for introducing a bromodifluoromethyl group into a thiazole ring is 1,3-dibromo-1,1-difluoro-2-propanone. nih.govresearchgate.net This trifunctional building block can participate in Hantzsch-type syntheses. For instance, the reaction of 1,3-dibromo-1,1-difluoro-2-propanone with aromatic amines and sodium thiocyanate (B1210189) can lead to the formation of 4-(bromodifluoromethyl)thiazole derivatives. nih.govresearchgate.net While this specific reaction yields the 4-substituted isomer, it highlights the utility of this synthon in constructing the core thiazole structure with the desired fluorinated methyl group. The general mechanism involves the initial formation of a thiourea (B124793) or thioamide in situ, which then undergoes cyclization with the α-haloketone functionality of the propanone derivative.

A representative reaction scheme is the synthesis of 2-amino-4-(bromodifluoromethyl)thiazoles, where a substituted thiourea reacts with 1,3-dibromo-1,1-difluoro-2-propanone. The reaction proceeds through the initial nucleophilic attack of the sulfur atom on the carbon bearing a bromine atom, followed by cyclization and dehydration to form the thiazole ring.

Table 1: Hantzsch-Type Synthesis of a 4-(Bromodifluoromethyl)thiazole Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This table is illustrative of the general Hantzsch approach with the specified synthon and does not depict the synthesis of the title compound.

Alternative cyclization pathways to access thiazoles with a difluoromethyl group at the 5-position often involve different synthons where the difluoromethyl group is positioned appropriately in one of the acyclic precursors. For example, a strategy could involve the reaction of a thioamide with an α-halocarbonyl compound that already contains the difluoromethyl group at the desired position. While specific examples for the direct synthesis of 2-bromo-5-(difluoromethyl)-1,3-thiazole via this route are not extensively documented in readily available literature, the general principle of thiazole synthesis allows for this strategic disconnection. The challenge often lies in the synthesis of the appropriately functionalized halodifluoromethyl synthon.

Multicomponent Reaction Protocols for Thiazole Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov For the synthesis of highly substituted thiazoles, MCRs can be designed to incorporate the bromo, difluoromethyl, and thiazole core components from three or more starting materials. mdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently reported, the versatility of MCRs allows for the theoretical design of such a process. A hypothetical MCR could involve a source of the C2-N-C4 fragment (e.g., a thioamide), a C5-S fragment, and a component that provides the C2-bromo and C5-difluoromethyl functionalities. The development of novel MCRs is an active area of research, and it is plausible that such a convergent synthesis could be achieved.

Functionalization of Pre-existing Thiazole Scaffolds

An alternative to de novo ring synthesis is the modification of a pre-formed thiazole ring. This approach is particularly useful if a suitable thiazole precursor is readily available.

Direct C-H Difluoromethylation Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of functional groups onto a heteroaromatic core without the need for pre-functionalization (e.g., halogenation or metallation). Recent advances have led to methods for the direct C-H difluoromethylation of heterocycles. These reactions often proceed via radical mechanisms, where a difluoromethyl radical is generated from a suitable precursor and then adds to the electron-deficient or electron-rich positions of the heterocyclic ring.

For the synthesis of this compound, this strategy would involve the direct difluoromethylation of 2-bromothiazole (B21250) at the C5 position. The feasibility of this approach depends on the regioselectivity of the C-H difluoromethylation reaction on the 2-bromothiazole substrate. The electronic properties of the thiazole ring, influenced by the bromine atom at the 2-position, would direct the incoming difluoromethyl radical. While general methods for the difluoromethylation of heterocycles exist, specific application to 2-bromothiazole to achieve selective C5-functionalization requires further investigation.

Table 2: Summary of Synthetic Approaches

| Strategy | Sub-strategy | Key Features | Potential for Target Synthesis |

|---|---|---|---|

| De Novo Synthesis | Hantzsch-Type Cyclocondensation | Utilizes α-haloketones and thioamides. | Feasible, but requires specific synthons for the 5-difluoromethyl isomer. |

| De Novo Synthesis | Multicomponent Reactions | Convergent and atom-economical. | Theoretically possible, but a specific protocol is not well-documented. |

Radical-Mediated Difluoromethylation

The introduction of a difluoromethyl group onto a heterocyclic system like thiazole can be effectively achieved through radical-mediated pathways. rsc.org These methods rely on the generation of a difluoromethyl radical (•CF2H), which then attacks the aromatic ring. A common strategy is the direct C-H difluoromethylation of the pre-formed thiazole ring. rsc.org This approach is highly desirable as it avoids the need for pre-functionalization of the substrate.

Various reagents have been developed to serve as sources for the •CF2H radical. The selection of the radical precursor is critical and often dictates the reaction conditions, such as the type of initiator required (thermal or photochemical). A recent review highlights the significant progress in this area from 2018 to early 2022, summarizing state-of-the-art advances. rsc.orgdntb.gov.ua For heteroaromatics, Minisci-type radical chemistry is a particularly effective strategy for C–H difluoromethylation. rsc.org The regioselectivity of the radical attack is influenced by the electronic properties of the heterocyclic ring, often favoring the most electron-deficient positions. rsc.org

| Radical Precursor | Initiation Method | Typical Substrates | Reference |

|---|---|---|---|

| TMSCF2H (Difluoromethyl)trimethylsilane | Oxidative (e.g., Ag(I), (NH4)2S2O8) | Electron-deficient heterocycles | rsc.org |

| CF2HSO2Na (Sodium difluoromethanesulfinate) | Oxidative, Photoredox | Heterocycles | nih.gov |

| 2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole | Visible-light photoredox catalysis | Alkenes | mdpi.com |

| BrCF2P(O)(OR)2 (Difluoromethylphosphonate) | Photoredox | Coumarin derivatives | mdpi.com |

Organophotoredox Catalysis in Difluoromethylation

A powerful and increasingly popular subset of radical chemistry is organophotoredox catalysis, which utilizes visible light and an organic dye as a photocatalyst. researchgate.net This approach offers mild reaction conditions and avoids the use of potentially toxic or expensive metal catalysts. nih.govresearchgate.net The process typically involves the photocatalyst absorbing visible light, reaching an excited state, and then engaging in a single-electron transfer (SET) with a difluoromethyl radical precursor to generate the reactive •CF2H radical. nih.gov

A notable advantage of this methodology is the ability to use air (O2) as a green and sustainable terminal oxidant, obviating the need for stoichiometric chemical oxidants. nih.govresearchgate.net This method has been successfully applied to the direct C-H difluoromethylation of a wide range of heterocycles, providing moderate to excellent yields without requiring substrate pre-functionalization. nih.govnih.gov The operational simplicity and functional group tolerance make it a practical tool for late-stage drug development. nih.gov

| Photocatalyst | CF2H Source | Oxidant | Light Source | Key Features | Reference |

|---|---|---|---|---|---|

| Rose Bengal | CF2HSO2Na | O2 (Air) | Green LEDs | Metal-free, operationally simple | nih.govresearchgate.net |

| Eosin Y | [Bis(difluoroacetoxy)iodo]benzene | Not specified | Visible Light | Effective for enamides and heterocycles | rsc.org |

| fac-Ir(ppy)3 (metal-based for comparison) | Pyridinium/Quinolinium complexes | Not specified | Blue LEDs | Generation of •CF2H from N-oxides | rsc.org |

Regioselective Bromination of Difluoromethylated Thiazoles

Once the difluoromethyl group is installed at the C5 position of the thiazole ring, the subsequent step is the introduction of a bromine atom at the C2 position. Achieving high regioselectivity in the bromination of substituted thiazoles can be challenging and may require careful selection of reagents and conditions to avoid the formation of unwanted isomers. mdpi.com

Direct electrophilic bromination of the 5-(difluoromethyl)-1,3-thiazole intermediate is a potential route. The thiazole ring's C2 position is susceptible to deprotonation and subsequent reaction with an electrophile. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for the bromination of heterocyclic systems. nih.gov Alternatively, a metal-halogen exchange approach can be used. This involves deprotonation at the C2 position with a strong base, such as an organolithium reagent, to form a transient organometallic species, which is then quenched with an electrophilic bromine source like Br2 or 1,2-dibromoethane. This latter method often provides higher regioselectivity.

Halogen Dance Rearrangements for Positional Isomerization

The halogen dance reaction is a fascinating and synthetically useful transformation where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps, ultimately driven by thermodynamics to form the most stable organometallic intermediate. wikipedia.orgias.ac.in

This reaction can be a powerful tool for positional isomerization. For instance, if a synthesis yields 5-bromo-2-(difluoromethyl)thiazole, a halogen dance rearrangement could potentially be used to isomerize it to the desired 2-bromo-5-(difluoromethyl)thiazole. The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net Studies have demonstrated that even long-range halogen migrations are possible, for example, from the C5-position of one thiazole ring to a position on an adjacent ring in a bithiazole system. researchgate.netnih.gov The choice of base, solvent, and temperature can significantly influence the reaction outcome. wikipedia.org

Palladium-Catalyzed Cross-Coupling for C2 Functionalization

The bromine atom at the C2 position of this compound serves as a versatile synthetic handle for introducing a wide variety of functional groups via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are exceptionally powerful for this purpose. researchgate.netnih.gov

The C2-bromo substituent can readily participate in classic cross-coupling reactions such as Suzuki-Miyaura coupling (with boronic acids or esters), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of a diverse library of C2-functionalized thiazole derivatives. For example, Suzuki-Miyaura coupling of a 2-bromothiophene (B119243) derivative with various aryl boronic acids has been shown to proceed efficiently using a Pd(PPh3)4 catalyst, demonstrating the utility of this approach for analogous thiazole systems. nih.gov Such C-H functionalization/intramolecular C-S bond formation processes are an atom-economic and powerful strategy for building molecular complexity. researchgate.netnih.govelsevierpure.com

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., K3PO4) | C(sp2)-C(sp2) | nih.gov |

| Heck | Alkene | Pd(OAc)2, Ligand (e.g., PPh3) | C(sp2)-C(sp2) | General Knowledge |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | C(sp2)-C(sp) | General Knowledge |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP) | C(sp2)-N | General Knowledge |

Reactivity and Chemical Transformations of 2 Bromo 5 Difluoromethyl 1,3 Thiazole

Reactivity at the Bromine-Substituted C2 Position

The C2 position of the thiazole (B1198619) ring is highly activated towards various chemical transformations due to the presence of the bromine atom, a good leaving group. This reactivity is harnessed in nucleophilic aromatic substitution, organometallic-mediated transformations, and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the C2 position of the thiazole ring. In this reaction, a nucleophile replaces the bromine atom. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring and the difluoromethyl group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

The general mechanism involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the leaving group: The bromine atom is expelled, restoring the aromaticity of the thiazole ring. masterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, leading to a diverse range of substituted thiazole derivatives. The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the reaction's efficiency. For instance, reactions with thiols can proceed smoothly in the presence of a base like potassium carbonate. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bromo-substituted Heterocycles

| Nucleophile | Product Type | Reference |

| Amines | 2-Amino-thiazole derivatives | mdpi.com |

| Thiols | 2-Thio-thiazole derivatives | nih.gov |

| Alkoxides | 2-Alkoxy-thiazole derivatives | youtube.com |

Organometallic Reagent-Mediated Transformations (e.g., Halogen-Lithium Exchange)

The bromine atom at the C2 position can be readily exchanged with a metal, typically lithium, through a process known as halogen-metal exchange. This reaction is a powerful tool for creating a nucleophilic carbon center at the C2 position, which can then react with various electrophiles. nih.govwikipedia.org

The most common reagent for this transformation is an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. tcnj.eduresearchgate.net The resulting 2-lithio-5-(difluoromethyl)-1,3-thiazole is a versatile intermediate that can participate in a wide array of subsequent reactions.

Key features of halogen-lithium exchange:

Rapidity: The exchange is typically a very fast reaction, often occurring at low temperatures to prevent side reactions. wikipedia.orgharvard.edu

Kinetic Control: The reaction is kinetically controlled, with the rate following the trend I > Br > Cl for the halogen. wikipedia.orgharvard.edu

Intermediate Stability: The stability of the resulting organolithium species is crucial for the success of subsequent reactions.

Once formed, the lithiated thiazole can react with a range of electrophiles, as illustrated in the following table:

Table 2: Reactions of 2-Lithio-thiazole Intermediates with Electrophiles

| Electrophile | Product Type | Reference |

| Aldehydes/Ketones | 2-Hydroxyalkyl-thiazoles | pharmaguideline.com |

| Alkyl halides | 2-Alkyl-thiazoles | pharmaguideline.com |

| Carbon dioxide | 2-Thiazolecarboxylic acid | nih.gov |

| Isocyanates | 2-Carboxamido-thiazoles | wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position makes 2-bromo-5-(difluoromethyl)-1,3-thiazole an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prevalent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a widely used method for forming C-C bonds and synthesizing biaryl compounds. nih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples the bromothiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for vinylation of aryl halides. beilstein-journals.orgyoutube.com

Sonogashira Coupling: This reaction couples the bromothiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. scirp.orgnih.gov

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C-C | wikipedia.orgorganic-chemistry.orgnih.gov |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | C-C (vinyl) | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) | wikipedia.orgorganic-chemistry.orglibretexts.org |

Reactivity of the Difluoromethyl Group at C5

The difluoromethyl (CF2H) group at the C5 position also exhibits distinct reactivity, primarily involving the C-H and C-F bonds. This allows for further functionalization of the molecule.

Generation of Difluoromethyl Radicals and Anions

The C-H bond in the difluoromethyl group can be cleaved to generate difluoromethyl radicals or deprotonated to form difluoromethyl anions.

Difluoromethyl Radicals: These can be generated through various methods, including photoredox catalysis. digitellinc.comresearchgate.net Once formed, these radical species can participate in addition reactions to alkenes and other unsaturated systems. rhhz.net

Difluoromethyl Anions: The acidic proton of the difluoromethyl group can be removed by a strong base to generate a difluoromethyl anion. This nucleophilic species can then react with various electrophiles. cas.cndntb.gov.ua The presence of the electron-withdrawing thiazole ring enhances the acidity of this proton.

Halogen Exchange Processes (e.g., Bromine-Fluorine Exchange)

Halogen exchange reactions, particularly the conversion of a C-Br bond to a C-F bond, are of significant interest in medicinal chemistry for the synthesis of fluorinated analogues. While no specific studies on bromine-fluorine exchange for this compound have been found, the reactivity of other 2-bromothiazole (B21250) derivatives provides a basis for predicting its behavior.

Typically, such transformations on heteroaromatic systems can be achieved through nucleophilic aromatic substitution (SNA_r) or metal-catalyzed processes. Given the electron-deficient nature of the thiazole ring, a direct SNA_r reaction with a fluoride (B91410) source might be challenging but could potentially be facilitated by strong activation.

More plausible routes would involve metal-mediated or metal-catalyzed reactions. For instance, halogen-metal exchange, commonly employing organolithium or Grignard reagents, is a well-established method for the functionalization of 2-bromothiazoles. The resulting 2-thiazolyl-metal species could then be treated with an electrophilic fluorine source to achieve the desired bromine-fluorine exchange.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Halogen Exchange Reaction

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | n-BuLi or i-PrMgCl | 2-Lithio- or 2-Magnesio-5-(difluoromethyl)-1,3-thiazole | Halogen-Metal Exchange |

| 2 | 2-Metallo-5-(difluoromethyl)-1,3-thiazole | N-Fluorobenzenesulfonimide (NFSI) or other electrophilic F+ source | 2-Fluoro-5-(difluoromethyl)-1,3-thiazole | Fluorination |

It is crucial to note that the reaction conditions, such as temperature and solvent, would need to be carefully optimized to avoid side reactions, including potential interactions with the difluoromethyl group.

Synergistic Reactivity Involving Both C2-Bromine and C5-Difluoromethyl Groups

The simultaneous presence of a reactive bromine atom at the C2 position and a strongly electron-withdrawing difluoromethyl group at the C5 position suggests the potential for synergistic or cooperative reactivity. The difluoromethyl group significantly influences the electronic distribution within the thiazole ring, which in turn can modulate the reactivity of the C2-bromine.

One area where such synergy could be observed is in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The C2-position of the thiazole ring is known to be susceptible to these reactions. The electron-withdrawing nature of the C5-difluoromethyl group would likely enhance the electrophilicity of the C2 carbon, potentially facilitating the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

For example, in a Suzuki coupling, the enhanced electrophilicity at C2 could lead to faster reaction rates or allow for the use of milder reaction conditions compared to 2-bromothiazoles lacking such a strongly deactivating group at C5.

Table 2: Projected Reactivity in Suzuki Cross-Coupling

| Substrate | Coupling Partner | Catalyst System | Product | Projected Reactivity Influence of CHF2 |

| This compound | Arylboronic acid | Pd(PPh3)4, base | 2-Aryl-5-(difluoromethyl)-1,3-thiazole | Enhanced rate of oxidative addition |

| 2-Bromothiazole | Arylboronic acid | Pd(PPh3)4, base | 2-Arylthiazole | Baseline reactivity |

Furthermore, the difluoromethyl group itself, while generally considered stable, can under certain conditions participate in or influence reactions. For instance, the acidity of the C-H bond in the CHF2 group could be exploited in the presence of a strong base, potentially leading to novel transformations in concert with reactions at the C2 position. However, documented examples of such synergistic reactivity for this specific molecule are currently unavailable in the literature. The exploration of these potential reaction pathways remains a compelling objective for synthetic chemists.

Mechanistic Investigations into Synthesis and Reactivity of Bromodifluoromethyl Thiazoles

Mechanistic Pathways for Thiazole (B1198619) Ring Assembly

The construction of the thiazole ring is a foundational step in the synthesis of 2-bromo-5-(difluoromethyl)-1,3-thiazole. Several classical and modern methods exist for thiazole synthesis, with the Hantzsch thiazole synthesis being one of the most prominent. mdpi.com

The Hantzsch synthesis mechanism involves the reaction of an α-haloketone with a thioamide. mdpi.com In the context of the target molecule, this would likely involve a difluoromethyl-containing thioamide reacting with a bromo-substituted α-halocarbonyl compound. The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the alpha-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. mdpi.com

Other established mechanistic pathways for thiazole ring formation include:

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. mdpi.com

Robinson-Gabriel Synthesis: This pathway relies on the cyclization of acylaminocarbonyl compounds, typically using a dehydrating agent like phosphorus pentasulfide. mdpi.com

These methods, while fundamental, can be adapted to incorporate the specific difluoromethyl and bromo substituents required for the target compound, although each pathway presents unique challenges regarding precursor availability and reaction conditions.

Table 1: Comparison of Mechanistic Features in Thiazole Ring Assembly

| Synthesis Method | Key Reactants | Mechanistic Steps | Notes |

| Hantzsch Synthesis | α-halocarbonyl, Thioamide | Nucleophilic attack, Cyclization, Dehydration | A widely used and versatile method for substituted thiazoles. mdpi.com |

| Cook-Heilbron Synthesis | α-aminonitrile, Carbon Disulfide | Formation of a dithiocarbamate (B8719985) intermediate, Cyclization | Primarily yields 5-amino-2-mercaptothiazole derivatives. mdpi.com |

| Robinson-Gabriel Synthesis | Acylaminocarbonyl Compound | Dehydration/Cyclization with P₂S₅ | Involves harsh conditions but is effective for certain substitutions. mdpi.com |

Detailed Studies of C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, as it avoids the need for pre-functionalized substrates, thus increasing atom economy. nih.govuni-muenster.de For this compound, the C-H bond at the C4 position is a primary target for functionalization.

Mechanistic studies into the C-H functionalization of heterocycles often point towards pathways involving radical intermediates or transition-metal catalysis. nih.govuni-muenster.de For instance, organophotocatalytic methods can trigger the formation of a difluoromethyl radical (•CF₂H) from a suitable precursor like sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov This radical can then add to the thiazole ring. The proposed mechanism involves the photocatalyst absorbing visible light to reach an excited state. A single electron is then transferred from the difluoromethyl precursor to the excited photocatalyst, generating the •CF₂H radical. nih.gov The reaction is often dependent on an oxidant, such as molecular oxygen, to complete the catalytic cycle. nih.gov

The presence of the electron-withdrawing difluoromethyl group at C5 and the bromine at C2 influences the electronic properties of the thiazole ring, affecting the regioselectivity and reactivity of the C4-H bond in these functionalization reactions. nih.gov

Single Electron Transfer (SET) and Radical Chain Processes

Single Electron Transfer (SET) is a key mechanistic concept in the reactivity of many organofluorine compounds, including bromodifluoromethyl thiazoles. nih.govrsc.org SET processes can initiate the formation of radical ions, which then undergo further reactions, often as part of a radical chain mechanism. nih.govresearchgate.net

In the context of this compound, related compounds like 2-(bromodifluoromethyl)benzo-1,3-thiazole have been identified as ideal sources of difluoromethylene radicals through metal-catalyzed or promoted SET processes. mdpi.com The mechanism is believed to involve the transfer of a single electron to the bromodifluoromethyl compound, leading to the cleavage of the carbon-bromine bond and the formation of a difluoromethyl radical and a bromide anion.

These generated radicals are crucial intermediates in various transformations. For example, the difluoromethyl radical (•CF₂H) is considered nucleophilic in nature and can participate in addition reactions to electron-deficient systems. nih.gov The existence of radical intermediates in such reactions can be confirmed through control experiments, such as the addition of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which would suppress the reaction. nih.gov

Table 2: Key Steps in a Proposed SET-Initiated Radical Reaction

| Step | Process | Description |

| 1. Initiation | Single Electron Transfer (SET) | An electron is transferred from a catalyst or initiator to the bromodifluoromethyl thiazole. rsc.orgmdpi.com |

| 2. Radical Formation | C-Br Bond Cleavage | The resulting radical anion fragments, releasing a bromide ion and a difluoromethyl thiazole radical. |

| 3. Propagation | Radical Addition/Substitution | The generated radical reacts with a substrate, propagating a radical chain. nih.gov |

| 4. Termination | Radical Combination | Two radical species combine to terminate the chain reaction. |

Role of Catalysis in Thiazole Functionalization

Catalysis plays an indispensable role in the selective functionalization of this compound. The bromine atom at the C2 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are extensively used for the functionalization of bromo-substituted heterocycles. uzh.chresearchgate.netresearchgate.net Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the bromo-thiazole with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the C2 position.

Heck Coupling: This involves the reaction of the bromo-thiazole with an alkene.

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the bromo-thiazole with an amine.

The general catalytic cycle for these reactions involves oxidative addition of the C-Br bond to the low-valent palladium catalyst, followed by transmetalation (in the case of Suzuki coupling) or carbopalladation (in the case of Heck coupling), and finally, reductive elimination to release the functionalized product and regenerate the active catalyst. uzh.ch The choice of ligands on the palladium catalyst is critical for achieving high efficiency and selectivity. uzh.chresearchgate.net

Beyond cross-coupling at the C-Br bond, catalysis is also central to C-H functionalization reactions, where various transition metals, including rhodium, iridium, and manganese, have been employed to activate otherwise unreactive C-H bonds. uni-muenster.de

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound This compound .

While research and computational analyses have been conducted on analogous structures, such as other thiazole derivatives and compounds containing a difluoromethyl group, the specific data required to populate the requested article outline for this compound is not present in the accessible scientific domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the electronic structure, molecular geometry, and spectroscopic property predictions for this particular compound as per the requested outline. The generation of such an article would necessitate performing original computational chemistry research, which is beyond the scope of this service.

Computational and Theoretical Studies of 2 Bromo 5 Difluoromethyl 1,3 Thiazole

Spectroscopic Property Predictions

Nuclear Magnetic Resonance (NMR) Parameter Computations

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, providing valuable insights into the electronic structure and chemical environment of atomic nuclei in a molecule like 2-Bromo-5-(difluoromethyl)-1,3-thiazole. Density Functional Theory (DFT) has become a standard method for accurately calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within DFT calculations to ensure the gauge-invariance of the computed magnetic shielding tensors. ruc.dk

For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra would be instrumental. The choice of the density functional and basis set is crucial for the accuracy of these predictions. mdpi.comnih.gov Hybrid functionals such as B3LYP, combined with a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)), are commonly used to achieve a good balance between accuracy and computational cost for thiazole (B1198619) derivatives. nih.govurfu.ru

Expected ¹H NMR Computational Findings: The proton on the thiazole ring (H-4) is expected to have its chemical shift significantly influenced by the adjacent bromine atom and the difluoromethyl group. Computational models would predict its resonance, taking into account the inductive effects of the substituents. The proton of the difluoromethyl group (-CHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Expected ¹³C NMR Computational Findings: DFT calculations would provide chemical shifts for the three carbon atoms of the thiazole ring and the carbon of the difluoromethyl group. The carbon atom bonded to the bromine (C-2) is expected to be significantly deshielded. The chemical shift of the difluoromethyl carbon would be influenced by the attached fluorine atoms.

Expected ¹⁹F NMR Computational Findings: The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment. Computational methods can predict the resonance of the fluorine atoms in the difluoromethyl group, which would appear as a doublet due to coupling with the adjacent proton. nih.gov

The table below illustrates hypothetical calculated NMR chemical shifts for this compound, based on typical ranges observed for similar fluorinated heterocyclic compounds.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.5 - 8.5 | Singlet |

| H (CHF₂) | 6.0 - 7.0 | Triplet |

| C-2 | 140 - 150 | Singlet |

| C-4 | 120 - 130 | Singlet |

| C-5 | 135 - 145 | Singlet |

| C (CHF₂) | 110 - 120 | Triplet |

| ¹⁹F | -110 to -130 | Doublet |

Intramolecular Interactions and Fluorine Effects

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is recognized for its ability to act as a "lipophilic hydrogen bond donor". h1.conih.gov This capacity arises from the polarization of the C-H bond due to the strong electron-withdrawing nature of the two fluorine atoms, which imparts a significant acidic character to the hydrogen atom. h1.co In this compound, this hydrogen atom can participate in intramolecular hydrogen bonding with a suitable acceptor atom within the molecule.

The most likely acceptor for an intramolecular hydrogen bond is the nitrogen atom at the 3-position of the thiazole ring. A weak C-H···N interaction could form, influencing the conformational preference of the difluoromethyl group. The existence and strength of such an interaction can be investigated computationally through methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov NBO analysis can reveal the donor-acceptor interactions and their stabilization energies, while QTAIM can identify bond critical points and characterize the nature of the interaction. nih.gov

The table below summarizes the key aspects of the potential intramolecular hydrogen bond in this compound.

| Donor | Acceptor | Interaction Type | Expected Stabilization Energy (kcal/mol) |

| C-H (of CHF₂) | N-3 (of thiazole) | C-H···N | 0.5 - 2.0 |

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily defined by the rotation of the difluoromethyl group around the C5-C(CHF₂) bond. Computational potential energy surface (PES) scans can be performed by systematically rotating this dihedral angle to identify stable conformers and the energy barriers separating them. dergipark.org.tr DFT calculations are well-suited for determining the geometries and relative energies of these conformers. mdpi.comnih.gov

Two principal planar conformers can be envisioned: one where the C-H bond of the difluoromethyl group is oriented towards the nitrogen atom of the thiazole ring (syn-periplanar), potentially stabilized by the aforementioned C-H···N intramolecular hydrogen bond, and another where it is oriented away from the nitrogen atom (anti-periplanar). The relative energies of these conformers will dictate their population at a given temperature. The syn-periplanar conformer is likely to be the global minimum due to the stabilizing hydrogen bond interaction. dergipark.org.tr

The following table presents hypothetical relative energies for the possible conformers of this compound.

| Conformer | Dihedral Angle (N3-C4-C5-H) | Relative Energy (kcal/mol) | Key Interaction |

| Syn-periplanar | ~0° | 0.00 | C-H···N hydrogen bond |

| Anti-periplanar | ~180° | 1.5 - 3.0 | Steric repulsion |

Solvation Models and Environmental Effects

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for simulating these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used for their computational efficiency and effectiveness in capturing the bulk electrostatic effects of the solvent. ruc.dk

In a polar solvent, the dipole moment of the molecule will interact with the solvent's dielectric continuum, leading to stabilization. This can affect the relative energies of different conformers and the computed NMR parameters. For instance, a more polar conformer will be preferentially stabilized in a high-dielectric solvent. Theoretical studies on thiazole derivatives have shown that solvent effects can be significant and should be included for accurate predictions of molecular properties in solution. nih.gov

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially for specific interactions like hydrogen bonding with the solvent. However, these models are computationally more demanding. For this compound, PCM calculations would likely be sufficient to model the general effects of different solvents on its conformational equilibrium and spectroscopic properties.

The table below outlines the expected trend in the relative energy of the more polar syn-periplanar conformer in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Expected Relative Energy of Syn-periplanar Conformer (kcal/mol) |

| Gas Phase | 1 | 0.00 (Reference) |

| Dichloromethane | 8.93 | < 0.00 |

| Acetonitrile | 37.5 | << 0.00 |

| Water | 80.1 | <<< 0.00 |

Advanced Synthetic Applications and Future Research Trajectories

Development of Efficient and Sustainable Synthetic Routes

The synthesis of 2-bromo-5-(difluoromethyl)-1,3-thiazole, while not extensively detailed in publicly available literature, can be conceptually approached through established methods for thiazole (B1198619) formation, such as the Hantzsch thiazole synthesis. nih.govbohrium.comnih.govacs.org A plausible route would involve the condensation of a suitable thiourea (B124793) or thioamide with an α-halocarbonyl compound bearing the difluoromethyl moiety.

A key focus in modern synthetic chemistry is the development of processes that are not only efficient in terms of yield but also environmentally sustainable. Traditional synthetic methods often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. analis.com.my The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles.

Future research in this area will likely concentrate on several key aspects to improve the sustainability of this compound synthesis:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a major goal.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis can shorten reaction times and reduce energy consumption. analis.com.my

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

| Parameter | Conventional Methods | Sustainable Alternatives |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | Water, ethanol, ionic liquids, solvent-free conditions |

| Catalysts | Stoichiometric strong acids/bases | Heterogeneous catalysts, biocatalysts, organocatalysts |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, sonication |

| Byproducts | Often significant, requiring extensive purification | Minimized through high atom economy reactions |

Expansion of Reaction Scope and Derivatization Strategies

The synthetic utility of this compound lies in its potential for a wide range of chemical transformations, allowing for the creation of diverse libraries of derivatives. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, serving as a versatile handle for introducing molecular complexity. beilstein-archives.org

Key derivatization strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. beilstein-archives.org

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

Heck Coupling: Formation of C-C bonds with alkenes.

Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups through reaction with amines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring and the difluoromethyl group can activate the C-Br bond towards substitution by various nucleophiles.

The difluoromethyl group itself, while generally stable, can also potentially be a site for further chemical modification under specific conditions, although this is a less common derivatization strategy. The expansion of these reaction methodologies will be crucial for fully exploiting the potential of this building block in drug discovery and materials science.

Novel Chemical Transformations for Complex Molecular Architectures

The true value of a chemical building block is demonstrated by its ability to facilitate the synthesis of complex and biologically relevant molecules. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govglobalresearchonline.net The incorporation of the difluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. rsc.org

Therefore, this compound is an ideal starting point for the construction of novel, complex molecular architectures with potential therapeutic applications. Future research will likely focus on its use in the synthesis of:

Kinase Inhibitors: Many approved kinase inhibitors feature a heterocyclic core. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and other diseases. nih.gov

G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are a major class of drug targets, and novel heterocyclic ligands are constantly being sought.

Bioisosteres: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, and the entire thiazole moiety can be used as a replacement for other aromatic or heteroaromatic rings in known bioactive compounds to improve their properties.

The development of novel, multi-step synthetic sequences starting from this compound will be essential for accessing these complex molecular targets.

Integration with Automated Synthesis and High-Throughput Methodologies

The demand for large and diverse compound libraries for high-throughput screening (HTS) in drug discovery has driven the development of automated synthesis platforms. acs.org Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step reactions. nih.govnih.govuc.pt

The derivatization of this compound is well-suited for integration with these modern technologies. For example, a flow reactor could be set up to perform a Suzuki-Miyaura coupling on the 2-bromo position with a library of boronic acids, followed by an in-line purification step, to rapidly generate a large number of analogs.

Future research in this area will involve:

Development of robust flow chemistry protocols for the key reactions of this compound.

Integration with robotic systems for automated reagent handling and product analysis.

Application of machine learning algorithms to predict optimal reaction conditions and guide the design of compound libraries.

These high-throughput methodologies will significantly accelerate the exploration of the chemical space around the this compound scaffold.

Emerging Concepts in Fluorinated Heterocycle Chemistry

The field of fluorinated heterocycle chemistry is continually evolving, with new concepts and strategies emerging that will undoubtedly impact the future applications of this compound. tandfonline.comnumberanalytics.comrsc.orgtandfonline.com

Key emerging trends include:

Late-Stage Fluorination: While this compound already contains a fluorinated group, the development of new methods for the late-stage introduction of fluorine into complex molecules remains a major area of research. This could allow for the fluorination of derivatives of the target compound at other positions.

Novel Fluorinated Groups: Beyond the difluoromethyl group, chemists are exploring a wide range of other fluorine-containing moieties to fine-tune molecular properties.

Understanding Fluorine's Conformational Effects: The influence of fluorine on molecular conformation is a subtle but important aspect of its role in drug design. A deeper understanding of these effects will allow for more rational design of fluorinated drug candidates.

Sustainability and "Forever Chemicals": There is growing concern about the environmental persistence of some highly fluorinated compounds. Future research will need to focus on the design of fluorinated molecules that are both effective and have a favorable environmental profile. tandfonline.com

As our understanding of the unique properties of fluorine in a biological context continues to grow, so too will the opportunities for leveraging building blocks like this compound to create the next generation of pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-5-(difluoromethyl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of a thiazole precursor. For example, reacting 5-(difluoromethyl)thiazole derivatives with brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 60–80°C). Key variables include stoichiometry, solvent polarity, and reaction time. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .

- Data Consideration : Yields may vary (40–75%) depending on substituent positioning and bromination efficiency. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like temperature and reagent excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm substitution patterns (e.g., bromine at C2, difluoromethyl at C5). NMR is critical for verifying CFH group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 / ratio).

- X-ray Crystallography : Single-crystal analysis resolves regiochemical ambiguities and bond angles, as demonstrated in related thiazole structures .

Q. How does the difluoromethyl group influence the compound’s reactivity in substitution reactions?

- Methodology : The CFH group stabilizes adjacent electrophilic centers via inductive effects, enhancing bromine’s susceptibility to nucleophilic attack (e.g., Suzuki couplings). Kinetic studies in THF with Pd(PPh) show faster substitution at C2 compared to non-fluorinated analogs. Control experiments with non-fluorinated thiazoles are advised to benchmark reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer activity?

- Methodology :

- Substituent Variation : Introduce aryl/heteroaryl groups at C2 via cross-coupling. For example, replace bromine with pyridyl groups to enhance π-stacking with DNA targets .

- Fluorine Effects : Compare CFH vs. CF or CH analogs to assess lipophilicity and metabolic stability. Fluorine’s electronegativity improves membrane permeability but may alter toxicity profiles .

- Biological Assays : Screen derivatives against HT-29 (colon cancer) and Jurkat (leukemia) cell lines. Use cisplatin as a positive control and quantify apoptosis via flow cytometry .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like HSD17B13 (a cancer target). Focus on hydrogen bonding between the thiazole’s sulfur and active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM/PBSA) of fluorinated vs. non-fluorinated analogs .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodology :

- Reproducibility Checks : Replicate protocols with strict control of moisture (e.g., Schlenk techniques for air-sensitive steps) and catalyst purity .

- Meta-Analysis : Compare datasets across journals, prioritizing studies with full experimental details (e.g., solvent grades, temperature gradients).

- Alternative Pathways : Explore microwave-assisted synthesis or flow chemistry to improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.